molecular formula C24H19N3O3 B10910653 3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]aniline

3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]aniline

Cat. No.: B10910653
M. Wt: 397.4 g/mol
InChI Key: JSMWFDMXCPWHOT-LFOKNVPRSA-N
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Description

N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the condensation of 2-aminophenol with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using a suitable phenyl halide and a Lewis acid catalyst.

    Introduction of the Nitro Group: The nitrophenyl group can be added via nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Propenylidene Amine Linkage: The final step involves the condensation of the benzoxazole-phenyl intermediate with a nitrophenyl propenylidene amine under basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used, but typically include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity, for use in electronic devices and sensors.

Mechanism of Action

The mechanism of action of N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial cell membranes, resulting in antimicrobial activity.

Comparison with Similar Compounds

N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE can be compared with other benzoxazole derivatives, such as:

    2-Aminobenzoxazole: Known for its antimicrobial and anticancer activities.

    5,6-Dimethylbenzoxazole: Studied for its fluorescence properties and potential use in sensors.

    4-Nitrobenzoxazole: Investigated for its potential as a building block in organic synthesis.

The uniqueness of N-[3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

(E)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(4-nitrophenyl)prop-2-en-1-imine

InChI

InChI=1S/C24H19N3O3/c1-16-13-22-23(14-17(16)2)30-24(26-22)19-6-3-7-20(15-19)25-12-4-5-18-8-10-21(11-9-18)27(28)29/h3-15H,1-2H3/b5-4+,25-12?

InChI Key

JSMWFDMXCPWHOT-LFOKNVPRSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)N=C/C=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)N=CC=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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